2-Methoxy-3-phenyl-2H-1,4-benzoxazine
Description
Properties
CAS No. |
61821-72-5 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-methoxy-3-phenyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H13NO2/c1-17-15-14(11-7-3-2-4-8-11)16-12-9-5-6-10-13(12)18-15/h2-10,15H,1H3 |
InChI Key |
YTAMIAJEGYEVRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzoxazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
*Calculated based on substituent contributions.
Key Observations :
- Electron-withdrawing vs.
- Saturation effects : Dihydro derivatives (e.g., 3,4-dihydro-3-oxo) exhibit distinct conformational flexibility compared to fully unsaturated analogs, influencing their pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Methoxy-3-phenyl-2H-1,4-benzoxazine, and how can their efficiency be optimized?
- Methodology : Cyclization of 2-aminophenols with 1,2-dibromoethane followed by acylation with dichloroacetyl chloride is a foundational route for benzoxazine derivatives . Efficiency improvements include Lewis acid-catalyzed SN2 ring-opening of aziridines with 2-halophenols and Cu(I)-catalyzed intramolecular C-N cyclization, enabling one-pot synthesis with >99% diastereoselectivity .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 2-Methoxy-3-phenyl-2H-1,4-benzoxazine?
- Methodology : IR, H NMR, C NMR, and ESI-MS are standard for functional group and backbone analysis . X-ray crystallography resolves stereochemistry and substituent positioning (e.g., methoxy and phenyl groups) . Elemental analysis validates purity .
Advanced Research Questions
Q. How do structural modifications at the 3-phenyl or 2-methoxy positions influence the biological activity of benzoxazine derivatives?
- Methodology : Structure-activity relationship (SAR) studies show that substituents like diphenyl groups at position 3 enhance neuroprotective activity by reducing oxidative stress . Conversely, replacing the methoxy group with bulkier moieties (e.g., homoveratrylamine) modulates intracellular calcium activity . Quantitative SAR (QSAR) models can predict activity based on electronic and steric parameters.
Q. What mechanistic insights explain the neuroprotective effects observed in 2-Methoxy-3-phenyl-2H-1,4-benzoxazine derivatives?
- Methodology : Derivatives such as 3,3-diphenyl-substituted benzoxazines inhibit oxidative stress-mediated neuronal degeneration by scavenging reactive oxygen species (ROS) and stabilizing mitochondrial membranes. In vitro assays (e.g., SH-SY5Y cell models) and in vivo excitotoxic lesion models in mice validate these mechanisms .
Q. How can contradictions in pharmacological data for benzoxazine derivatives across different assays be resolved?
- Methodology : Discrepancies in receptor affinity (e.g., β1 vs. β2 adrenergic receptors) arise from assay conditions (e.g., tissue specificity in canine heart vs. rat lung) . Cross-validation using orthogonal assays (e.g., calcium flux vs. cAMP measurement) and molecular docking studies clarify target selectivity .
Q. What green chemistry approaches are applicable for the sustainable synthesis of 2-Methoxy-3-phenyl-2H-1,4-benzoxazine?
- Methodology : Catalyst-free, one-pot multicomponent reactions minimize waste . Electrochemical hydrogenation using renewable acids (e.g., phenanthridine as a hydrogen shuttle) enables regioselective functionalization with low energy input .
Q. How does electrochemical hydrogenation contribute to the functionalization of benzoxazine derivatives?
- Methodology : Electrocatalytic transfer hydrogenation reduces nitro groups or unsaturated bonds in benzoxazines. For example, electrolysis of acidic solutions generates dihydro derivatives (e.g., 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine) with regenerable catalysts, enabling scalable synthesis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
